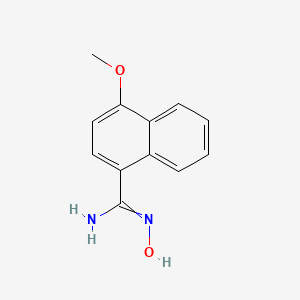

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine

Übersicht

Beschreibung

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.23588 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy, methoxy, and carboxamidine groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine typically involves several steps. One common synthetic route includes the reaction of 4-methoxy-1-naphthaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then treated with a suitable reagent, such as a carboxamidine derivative, to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents like methanol or acetonitrile.

Analyse Chemischer Reaktionen

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo substitution reactions, particularly at the methoxy and hydroxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

NHMC serves as a valuable building block in organic synthesis, allowing for the preparation of more complex molecules. Its unique chemical structure enables various reactions, including oxidation, reduction, and substitution, making it a versatile reagent in synthetic chemistry .

Research indicates that NHMC exhibits potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest that NHMC may possess antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity: Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives based on naphthalene structures have demonstrated significant antiproliferative activity against various cancer cell lines, including colon carcinoma . The mechanism of action often involves intercalation with DNA, leading to apoptosis in cancer cells.

Pharmaceutical Development

Ongoing research is exploring NHMC's potential as a therapeutic agent due to its ability to interact with specific molecular targets. Its structural features may enhance membrane penetration and target binding, which are crucial for drug efficacy .

Case Study 1: Anticancer Activity

A study published in Nature investigated a series of naphthalene derivatives similar to NHMC for their anticancer properties. These compounds were tested on human colon carcinoma cell lines, revealing that some exhibited better activity than standard anticancer drugs. The study highlighted the importance of structural modifications in enhancing biological activity and overcoming drug resistance .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of naphthalene derivatives, including NHMC. The results indicated that these compounds could effectively inhibit the growth of various bacterial strains, suggesting their potential use in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and proteins, thereby modulating their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine can be compared with other similar compounds, such as:

4-Hydroxy-1-naphthaldehyde: This compound shares a similar naphthalene ring structure but lacks the carboxamidine group.

4-Methoxy-1-naphthaldehyde: Similar to the compound but without the hydroxy and carboxamidine groups.

Biologische Aktivität

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of both hydroxy and carboxamidine functional groups on a naphthalene ring. This unique structure contributes to its biological activity, particularly as an inhibitor of viral and bacterial processes.

The compound's biological effects are primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : this compound inhibits herpesvirus polymerases, disrupting viral replication processes.

- Protein Interaction : It may form hydrogen bonds with target proteins, altering their activity and leading to various biological outcomes.

Antiviral Properties

Research indicates that this compound exhibits broad-spectrum antiherpes activity . It has been shown to effectively inhibit the replication of herpes simplex virus (HSV) types 1 and 2 in vitro. The compound's mechanism involves targeting viral polymerases, which are crucial for viral nucleic acid synthesis.

Antibacterial Activity

In addition to antiviral effects, this compound has demonstrated antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibacterial agents .

Case Studies

- Antiviral Efficacy : A study evaluated the compound's effectiveness against HSV. Results showed a significant reduction in viral load in treated cells compared to controls, with an IC50 value indicating effective inhibition at low concentrations.

- Antibacterial Activity : In vitro testing against Staphylococcus strains revealed that this compound had an MIC of 10 µg/mL against MRSA, demonstrating its potential as a therapeutic agent for resistant infections .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with similar compounds:

| Compound Name | Antiviral Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | 5 µM | 10 µg/mL |

| 4-Methoxy-naphthalene-1-carboxamidine | 20 µM | 15 µg/mL |

| 3-Hydroxy-N-(2-fluorophenyl)naphthalene-2-carboxamide | 15 µM | 28.4 µg/mL |

Eigenschaften

IUPAC Name |

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-7-6-10(12(13)14-15)8-4-2-3-5-9(8)11/h2-7,15H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSTXUNHHBLHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383360 | |

| Record name | N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-32-7 | |

| Record name | N-Hydroxy-4-methoxy-1-naphthalenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.